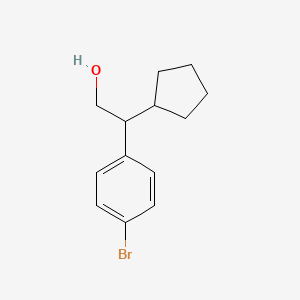

2-(4-Bromophenyl)-2-cyclopentylethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17BrO |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-cyclopentylethanol |

InChI |

InChI=1S/C13H17BrO/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10/h5-8,10,13,15H,1-4,9H2 |

InChI Key |

MWLGRHQCYAIBCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CO)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 4 Bromophenyl 2 Cyclopentylethan 1 Ol

Strategies for the Construction of the Secondary Alcohol Moiety

The creation of the secondary alcohol in 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol can be approached from two primary retrosynthetic disconnections. The first involves the reduction of the ketone, (4-bromophenyl)(cyclopentyl)methanone. The second strategy relies on the formation of a carbon-carbon bond by the addition of an organometallic reagent to an aldehyde.

Carbonyl Compound Reduction Approaches

The reduction of a ketone precursor, (4-bromophenyl)(cyclopentyl)methanone, is a direct and widely utilized strategy for the synthesis of secondary alcohols. This transformation can be achieved through various reduction techniques, including the use of metal hydrides or through catalytic hydrosilylation.

Hydride-based reducing agents are a cornerstone of organic synthesis for the conversion of carbonyl compounds to alcohols. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome.

For the synthesis of this compound, the precursor ketone would be treated with a suitable hydride reagent in an appropriate solvent.

Table 1: Comparison of Common Hydride Reducing Agents

| Reagent | Reactivity | Typical Solvents | Work-up |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes and ketones | Protic solvents (e.g., ethanol (B145695), methanol) | Aqueous |

Catalytic hydrosilylation represents a powerful and often milder alternative to traditional hydride reductions. mdpi.comchapman.edu This method involves the addition of a silicon-hydrogen bond across the carbonyl double bond, catalyzed by a metal complex, followed by hydrolysis to yield the alcohol. chapman.edu A variety of transition metals, including rhenium, iron, cobalt, and nickel, have been shown to effectively catalyze this transformation. mdpi.comdoi.org

The general scheme for the catalytic hydrosilylation of the precursor ketone, (4-bromophenyl)(cyclopentyl)methanone, would involve reacting the ketone with a silane, such as diphenylsilane (B1312307) or (EtO)₂MeSiH, in the presence of a suitable catalyst. chapman.edudoi.org

Table 2: Examples of Catalytic Systems for Ketone Hydrosilylation

| Catalyst System | Silane | Key Features |

|---|---|---|

| Rhenium-oxo complexes | Dimethylphenylsilane | Active for both aldehydes and ketones. mdpi.com |

| Fe(OAc)₂ / Bopa ligands | (EtO)₂MeSiH | Effective for a range of aryl alkyl ketones. doi.org |

| Ni(OAc)₂·4H₂O / (S)-Xyl-P-Phos | Various | High yields and enantioselectivity for prochiral ketones. doi.org |

This methodology offers advantages in terms of functional group tolerance and, in the case of asymmetric catalysis, the potential to control the stereochemistry of the resulting alcohol. doi.org

Organometallic Additions to Carbonyl Substrates

The formation of the carbon-carbon bond central to the structure of this compound can be efficiently achieved through the addition of organometallic reagents to carbonyl compounds. libretexts.orgnih.gov This approach allows for the convergent synthesis of the target molecule from smaller, readily available starting materials.

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgwisc.edu The synthesis of this compound via a Grignard reaction can be envisioned in two ways:

Route A: The reaction of a cyclopentylmethylmagnesium halide (a Grignard reagent) with 4-bromobenzaldehyde.

Route B: The reaction of a (4-bromophenyl)magnesium halide with cyclopentylacetaldehyde.

In either case, the Grignard reagent is typically prepared by reacting the corresponding organohalide with magnesium metal in an anhydrous ether solvent. libretexts.org The subsequent addition to the aldehyde, followed by an acidic workup, yields the desired secondary alcohol. wisc.edu The high reactivity of Grignard reagents necessitates the use of anhydrous conditions to prevent their reaction with water. libretexts.org

Table 3: Retrosynthetic Analysis of Grignard Approaches

| Route | Grignard Reagent | Carbonyl Substrate |

|---|---|---|

| A | Cyclopentylmethylmagnesium halide | 4-Bromobenzaldehyde |

Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles that readily add to carbonyl compounds. A (4-bromophenyl)lithium reagent, for instance, could be generated from 1,4-dibromobenzene (B42075) and reacted with cyclopentylacetaldehyde. Alternatively, a cyclopentylmethyllithium reagent could be employed in a reaction with 4-bromobenzaldehyde. These reactions also require strictly anhydrous conditions.

Other organometallic reagents, such as those based on zinc or copper, can also be utilized for additions to carbonyls, sometimes offering different reactivity profiles and selectivities compared to their magnesium and lithium counterparts. mdpi.com

Stereoselective and Enantioselective Synthetic Routes to Chiral Secondary Alcohols

The synthesis of specific enantiomers of chiral secondary alcohols like this compound is a focal point in modern organic chemistry. magtech.com.cn These optically active alcohols serve as crucial building blocks for chiral drugs and other complex molecules. magtech.com.cn

Asymmetric Catalysis for Enantioenriched Alcohol Formation

Asymmetric catalysis offers a direct route to enantioenriched alcohols from prochiral precursors. This avoids the formation of racemic mixtures, maximizing the yield of the desired enantiomer. A primary method is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-bromophenyl)-2-cyclopentylacetaldehyde or a related ketone precursor, using a chiral catalyst.

Biocatalysis, in particular, presents an attractive option due to its high enantioselectivity and mild reaction conditions. magtech.com.cn Enzymes such as alcohol dehydrogenases (ADHs) from various microbial sources can reduce ketones to alcohols with high levels of stereocontrol. nih.gov Genetically engineered or whole-cell systems are often employed to achieve the desired selectivity and activity for specific substrates. magtech.com.cn

Metal-catalyzed asymmetric transfer hydrogenation is another powerful technique. Catalysts based on metals like Ruthenium, Rhodium, or Iridium, paired with chiral ligands, can efficiently reduce ketones. For instance, Noyori-type Ru-diamine-diphosphine catalysts are known for their effectiveness in such transformations. rsc.org Similarly, gold-based catalysts have been utilized in asymmetric cycloisomerization reactions to generate chiral intermediates that could lead to the desired alcohol. nih.gov

A representative catalytic system for asymmetric synthesis is summarized below:

Table 1: Catalytic Systems for Asymmetric Alcohol Synthesis| Catalyst Type | Metal/Enzyme | Chiral Ligand/Source | Reaction Type |

|---|---|---|---|

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Microbial (e.g., yeast, bacteria) | Asymmetric Reduction |

| Metal Complex | Ruthenium (Ru) | Chiral Diamine-Diphosphine | Asymmetric Transfer Hydrogenation |

| Metal Complex | Rhodium (Rh) | DTBM-SEGPOS | Asymmetric Cycloaddition |

| Metal Complex | Gold (Au) | JohnPhos | Asymmetric Cycloisomerization |

Enantioconvergent Transformations of Racemic Secondary Alcohols

Enantioconvergent synthesis provides a powerful alternative by converting a racemic mixture of a secondary alcohol entirely into a single, desired enantiomer. nih.gov This approach is highly atom-economical. A common strategy is the "borrowing hydrogen" or "hydrogen transfer" methodology. rsc.orgresearchgate.netrsc.org

In this process, a catalyst, often based on iridium or ruthenium, temporarily oxidizes the racemic alcohol to the corresponding ketone. rsc.orgnih.gov The same chiral catalyst then mediates the asymmetric reduction of this in situ-generated ketone, funneling the material into one enantiomer of the alcohol. rsc.org This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into the enantioenriched product. rsc.org For example, a Noyori-type ruthenium catalyst has been shown to be effective for the enantioconvergent Guerbet reaction between a racemic secondary alcohol and a primary alcohol. rsc.org Palladium(II) catalysis combined with a chiral norbornene ligand has also been successfully used for the enantioconvergent synthesis of chiral fluorenols from racemic secondary benzyl (B1604629) alcohols. nih.gov

Kinetic Resolution Strategies for Chiral Separation

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. The maximum yield for a single enantiomer in a classic kinetic resolution is 50%.

Enzymatic kinetic resolution is a popular choice. Lipases are frequently used to catalyze the enantioselective acylation of racemic alcohols. nih.gov For instance, in the presence of an acyl donor like acetic anhydride, a lipase (B570770) might selectively acylate the (R)-enantiomer of this compound, leaving the (S)-enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated.

A more advanced approach is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govrsc.org This allows for a theoretical yield of up to 100% of a single enantiomeric product. A DKR of a secondary alcohol could involve a lipase for enantioselective acylation and a ruthenium complex to racemize the unreacted alcohol enantiomer. rsc.org Non-enzymatic methods using chiral catalysts, such as planar-chiral analogues of 4-(dimethylamino)pyridine (DMAP), have also proven effective for the kinetic resolution of arylalkyl carbinols through acylation. acs.orgnih.gov

Approaches for the Introduction and Modification of the 4-Bromophenyl Group

The synthesis of the target molecule requires the specific placement of a bromine atom at the para-position of the phenyl ring. This can be achieved either by brominating a suitable precursor or by constructing the aryl group through a cross-coupling reaction.

Electrophilic Aromatic Bromination Strategies on Precursor Substrates

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. mdpi.comresearchgate.net For the synthesis of this compound, a logical precursor would be 2-cyclopentyl-2-phenylethan-1-ol. The substituent on the benzene (B151609) ring (the 2-cyclopentylethan-1-ol group) is an ortho-, para-directing group.

The bromination can be carried out using various brominating agents. A common and effective reagent is N-bromosuccinimide (NBS), often in the presence of a catalytic amount of acid or on a silica (B1680970) gel support. mdpi.comresearchgate.netyoutube.com The reaction typically proceeds under mild conditions to afford the desired para-brominated product with high regioselectivity. researchgate.net Another classic method involves using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). lumenlearning.com The Lewis acid activates the bromine, making it a more potent electrophile. lumenlearning.com

Table 2: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Catalyst/Conditions | Typical Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | Silica gel or catalytic acid (e.g., HCl) | Mild and selective bromination of activated rings. researchgate.netyoutube.com |

| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Classic method for brominating benzene and its derivatives. lumenlearning.com |

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govorganic-chemistry.org These methods could be employed to construct the C-C bond between the cyclopentyl-substituted ethyl group and the 4-bromophenyl ring.

A possible retrosynthetic disconnection involves coupling an aryl halide with an organometallic reagent. For example, a Suzuki coupling could be envisioned between 4-bromophenylboronic acid and a suitable electrophile like 1-bromo-1-cyclopentylethane which could then be converted to the target alcohol. More directly, a palladium-catalyzed reaction could couple an aryl halide (e.g., 1,4-dibromobenzene) with a cyclopentylethanol-derived organometallic reagent. nih.gov Various cross-coupling reactions, including Suzuki, Negishi (using organozinc reagents), and Hiyama (using organosilicon reagents), offer a broad scope and functional group tolerance. organic-chemistry.org Organobismuth reagents have also been shown to be effective in cross-coupling reactions with heteroaryl halides. clockss.org These reactions provide a powerful and versatile toolkit for assembling the carbon skeleton of the target molecule from different fragments. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. at.uayoutube.com Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the reaction mixture through dielectric heating of polar molecules. ucsb.eduanton-paar.com This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times, from hours to minutes. anton-paar.comlibretexts.org

The accelerated reaction rates can also lead to higher product yields and minimized side reactions. libretexts.org Many of the aforementioned C-C coupling reactions can be adapted for microwave synthesis. Polar solvents like DMF, ethanol, or even water are excellent for MAOS. youtube.comucsb.edu For the preparation of alcohols, microwave-assisted reductions of ketones or cross-coupling reactions have been shown to be highly efficient. at.ua

Table 3: General Parameters for Microwave-Assisted Reactions

| Parameter | Typical Range/Value | Rationale | Reference |

|---|---|---|---|

| Temperature | 60 - 250 °C | Higher temperatures dramatically increase reaction rates (Arrhenius law). Often set above the solvent's boiling point in a sealed vessel. | ucsb.eduanton-paar.com |

| Time | 2 - 20 minutes | Rapid heating allows for significantly shorter reaction times compared to conventional methods. | youtube.comucsb.edu |

| Solvent | Polar (DMF, Ethanol, Acetonitrile (B52724), Water) | Polar solvents efficiently absorb microwave energy, leading to rapid heating. Non-polar solvents can be used if reactants are polar. | ucsb.edu |

| Pressure | Up to 20 bar | Sealed vessels allow for heating solvents well above their atmospheric boiling points, further accelerating reactions. | ucsb.edu |

Reducing or eliminating the use of volatile organic compounds (VOCs) is a core principle of green chemistry. Ionic liquids (ILs) and water are two prominent alternative solvent systems for catalysis.

Ionic Liquids (ILs): These are salts with melting points below 100 °C, characterized by negligible vapor pressure and high thermal stability. nih.gov In palladium-catalyzed cross-coupling reactions, ILs can serve multiple roles: as the reaction medium, as a ligand to stabilize the palladium catalyst, and to facilitate catalyst recycling. scielo.brresearchgate.netresearchgate.net For example, imidazolium-based ILs have been used effectively in Suzuki and Heck reactions, sometimes allowing the catalyst/IL system to be reused multiple times without significant loss of activity. scielo.brrsc.org

Aqueous Media: Performing organic reactions in water is highly desirable from an environmental perspective. While many organic reagents and catalysts are insoluble in water, the use of surfactants or specialized water-soluble ligands can facilitate reactions like Suzuki and Heck couplings in aqueous systems. rsc.org Surface-active ionic liquids can also be used as additives in water to promote the formation of catalytically active species. rsc.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.comresearchgate.net These reactions are prized for their exceptional selectivity (chemo-, regio-, and enantio-) and mild operating conditions (ambient temperature and pressure, neutral pH). researchgate.netrsc.org

For the synthesis of this compound, a highly effective green strategy would be the biocatalytic reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)-2-cyclopentylethanone. This transformation can be achieved using isolated enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), or with whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) or various bacteria (Rhodococcus sp.). nih.govnih.govbohrium.com

A key advantage of this approach is the ability to produce a single enantiomer of the alcohol, which is crucial in the pharmaceutical industry. mdpi.com The enzymes often rely on cofactors like NADPH or NADH, and efficient processes incorporate a cofactor regeneration system, for example, by using a sacrificial alcohol like isopropanol (B130326) or an enzyme-coupled system. bohrium.comnih.gov

Table 4: Examples of Biocatalytic Reduction of Ketones to Chiral Alcohols

| Biocatalyst | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | Aromatic/Aliphatic Ketones | (R) or (S)-Alcohol | High enantioselectivity (>99% ee), requires cofactor regeneration. | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Aromatic Ketones | Chiral Aromatic Alcohols | Excellent activity and enantioselectivity, often used in bienzyme systems. | nih.gov |

| Whole Cells (e.g., Daucus carota) | Heteroaryl Ketones | (S)-Alcohols | Uses endogenous enzymes and cofactors, simple setup. | tandfonline.comtandfonline.com |

| Whole Cells (S. cerevisiae) | Various Ketones | Chiral Alcohols | Readily available, well-established, but selectivity can vary. | bohrium.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-cyclopentylethan-1-ol |

| 1,4-dibromobenzene |

| 1-bromo-2-cyclopentylethane |

| Manganese |

| Zinc |

| (2-cyclopentylethyl)boronic acid |

| 1-bromo-4-iodobenzene |

| 2-cyclopentylethylzinc halide |

| cyclopentyloxirane |

| cyclopentylacetaldehyde |

| n-Butyllithium (n-BuLi) |

| sec-Butyllithium (s-BuLi) |

| Dimethylformamide (DMF) |

| Ethanol |

| Acetonitrile |

| 1-(4-bromophenyl)-2-cyclopentylethanone |

| Isopropanol |

Chemical Transformations and Reactivity Profile of 2 4 Bromophenyl 2 Cyclopentylethan 1 Ol

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl (-OH) group is a key site for various chemical reactions, including oxidation, nucleophilic substitution, and derivatization.

Selective Oxidation to Ketone Derivatives

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. nih.gov In the case of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol, this reaction yields the corresponding ketone, 2-(4-bromophenyl)-2-cyclopentylethanone. This transformation is significant for synthesizing more complex molecules and for creating electrophilic centers for further reactions. nih.gov

Both heterogeneous and homogeneous catalytic systems are employed for the selective oxidation of secondary alcohols.

Heterogeneous Catalysis: These processes utilize catalysts in a different phase from the reactants, often a solid catalyst in a liquid reaction mixture. This offers advantages in terms of catalyst recovery and reuse. bham.ac.uk Noble metal catalysts, such as those based on platinum, palladium, and gold, are effective for alcohol oxidation. bham.ac.ukmdpi.com For instance, platinum-bismuth and gold-palladium catalysts have shown significant activity and selectivity in the oxidation of secondary alcohols. bham.ac.uk The mechanism often involves the adsorption of the alcohol onto the metal surface, followed by dehydrogenation. bham.ac.ukacs.org The use of nanoparticle catalysts is often preferred over bulk materials due to their higher surface area and reactivity. acs.org

Homogeneous Catalysis: In these systems, the catalyst is in the same phase as the reactants, typically dissolved in the solvent. Transition metal complexes are commonly used as catalysts. rsc.org For example, palladium(II) chloride (PdCl₂) in the presence of sodium acetate (B1210297) (NaOAc) can catalyze the oxidation of secondary alcohols to ketones using molecular oxygen as the oxidant under mild, ambient conditions. rsc.org Other systems involve nonmetal catalysts like nitroxyl (B88944) radicals (e.g., TEMPO) in conjunction with a co-oxidant. organic-chemistry.orgnih.gov These methods are often valued for their high selectivity and mild reaction conditions. rsc.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Oxidation Methods for Secondary Alcohols

| Catalyst Type | Catalyst Examples | Oxidant | Key Features |

|---|---|---|---|

| Heterogeneous | Pt-Bi, Pd-Au on carbon support bham.ac.uk | O₂ | Catalyst is easily separated and reused. bham.ac.uk |

| Homogeneous | PdCl₂/NaOAc rsc.org | O₂ | Mild reaction conditions (room temperature). rsc.org |

| Homogeneous | TEMPO/co-oxidant (e.g., NaOCl) organic-chemistry.orgnih.gov | NaOCl | High selectivity for secondary alcohols. organic-chemistry.org |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, making direct nucleophilic substitution challenging. youtube.com Therefore, activation of the -OH group is necessary to facilitate these reactions.

Several strategies exist to convert the hydroxyl group into a better leaving group, enabling substitution by a nucleophile. ntu.ac.uklibretexts.org

Protonation in Acidic Media: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group. youtube.comlibretexts.org This method is effective for Sₙ1 reactions of secondary alcohols, which proceed through a carbocation intermediate. youtube.comyoutube.com

Conversion to Sulfonate Esters: Alcohols can be converted to sulfonate esters, such as tosylates (OTs), by reaction with tosyl chloride (TsCl). nih.govyoutube.com The tosylate anion is a very good leaving group, comparable to halides, facilitating Sₙ2 reactions. youtube.com

Use of Phosphorus Halides: Reagents like phosphorus tribromide (PBr₃) can convert alcohols to the corresponding alkyl bromides. libretexts.org

Table 2: Common Activation Strategies for Nucleophilic Substitution of Secondary Alcohols

| Activation Method | Reagent | Resulting Leaving Group | Typical Reaction Type |

|---|---|---|---|

| Protonation | Strong Acid (e.g., HBr, HCl) youtube.comlibretexts.org | H₂O | Sₙ1 youtube.com |

| Tosylation | Tosyl Chloride (TsCl) nih.govyoutube.com | Tosylate (⁻OTs) | Sₙ2 youtube.com |

| Halogenation | Phosphorus Tribromide (PBr₃) libretexts.org | Bromide (Br⁻) | Sₙ2 (for primary/secondary) |

Derivatization Reactions for Enhanced Synthetic Utility and Characterization

Derivatization of the hydroxyl group can improve the analytical properties of the molecule, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). research-solution.comlibretexts.org It can also serve to protect the hydroxyl group during other synthetic transformations. nih.gov

Common derivatization methods include:

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting silyl ethers are more volatile and less polar, making them more suitable for GC analysis. libretexts.orgnih.gov

Acylation: This reaction introduces an acyl group to the hydroxyl function, forming an ester. research-solution.comosti.gov Acylating agents include acid chlorides and anhydrides. osti.gov Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Reactions of the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This is a powerful method for forming new aryl-aryl or aryl-alkyl bonds. wikipedia.org The reactivity of the halide in Suzuki coupling generally follows the order I > OTf > Br >> Cl. wikipedia.org A wide range of functional groups are tolerated in this reaction. organic-chemistry.orgacs.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgthieme-connect.delibretexts.org This reaction is highly selective for the formation of the trans isomer. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the 4-Bromophenyl Group

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling wikipedia.org | Organoboron compound (e.g., R-B(OH)₂) wikipedia.org | Pd catalyst (e.g., Pd(PPh₃)₄), Base wikipedia.org | Biaryl or alkyl-aryl compound |

| Heck Reaction organic-chemistry.org | Alkene (e.g., R-CH=CH₂) organic-chemistry.org | Pd catalyst (e.g., Pd(OAc)₂), Base organic-chemistry.org | Substituted alkene |

Further Cross-Coupling Reactions for Aryl Functionalization (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-bromine (C-Br) bond in this compound is a key functional handle for late-stage diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at this position. fishersci.co.uknih.gov The relative reactivity of organohalides in these reactions typically follows the order I > Br > OTf > Cl, making the aryl bromide an excellent substrate. fishersci.co.ukwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to introduce alkyl and vinyl groups. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The mild conditions and tolerance of various functional groups make the Suzuki-Miyaura reaction highly applicable for modifying this compound. fishersci.co.uknih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The process is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction mechanism includes the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This method would allow for the introduction of various vinyl groups onto the phenyl ring of the target molecule.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valued for its ability to create C(sp²)-C(sp) bonds under generally mild conditions, which is useful in the synthesis of natural products, pharmaceuticals, and materials. nih.govlibretexts.org Copper-free variations of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with phosphine (B1218219) ligands | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, Water mixtures |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with ligands like PPh₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Toluene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI or other Pd/Cu systems | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

Electrophilic Aromatic Substitution for Additional Ring Modifications

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. makingmolecules.commasterorganicchemistry.com The regiochemical outcome of the substitution is dictated by the directing effects of the two existing substituents: the bromo group and the 2-cyclopentylethan-1-ol group.

Bromo Group: Halogens are deactivating substituents due to their electron-withdrawing inductive effect, which makes the ring less nucleophilic. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion) when the electrophile attacks at these positions. uci.edulibretexts.org

Alkyl Group (2-cyclopentylethan-1-ol): Alkyl groups are activating substituents that donate electron density to the ring via an inductive effect, making the ring more reactive than benzene. libretexts.org They are also ortho-, para-directors.

In this molecule, the directing effects of the two groups are synergistic. Both the bromo and the alkyl group direct incoming electrophiles to the positions ortho and para relative to themselves. The position para to the alkyl group is occupied by the bromine. Therefore, electrophilic attack is most likely to occur at the two positions ortho to the 2-cyclopentylethan-1-ol group (i.e., meta to the bromo group). Common EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (using Br₂/FeBr₃). masterorganicchemistry.com

Organometallic Reagent Formation from the Aryl Bromide (e.g., Grignard Reagents, Aryllithiums)

The aryl bromide can be converted into highly reactive organometallic reagents, which serve as powerful carbon nucleophiles.

Grignard Reagent Formation: Reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-(2-cyclopentyl-2-hydroxyethyl)phenylmagnesium bromide. adichemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com A significant consideration for this transformation is the presence of the acidic hydroxyl (-OH) group in the molecule. Grignard reagents are strong bases and will be quenched by the alcohol proton. youtube.com Therefore, the hydroxyl group must be protected with a suitable protecting group (e.g., as a silyl ether) before the formation of the Grignard reagent.

Aryllithium Formation: Similarly, an aryllithium reagent can be prepared by reacting the aryl bromide with lithium metal, typically in an ether solvent. google.com Aryllithium compounds are generally more reactive than their Grignard counterparts. As with Grignard reagent formation, protection of the alcohol functionality is a prerequisite for the successful synthesis of the aryllithium species derived from this compound.

Reactivity of the Cyclopentyl Moiety

The cyclopentyl group is a saturated carbocycle, generally characterized by low reactivity due to the strength and non-polarity of its C-C and C-H bonds. However, modern synthetic methods have enabled the functionalization of such seemingly inert structures.

Carbon-Hydrogen (C-H) Activation and Functionalization in Cycloalkanes

Directly converting C-H bonds into C-C or C-heteroatom bonds is a major goal in modern chemistry, known as C-H activation or functionalization. numberanalytics.com This approach avoids the need for pre-functionalized starting materials, leading to more efficient syntheses. numberanalytics.comacs.org While challenging, the C-H bonds of the cyclopentyl ring in the target molecule could potentially be functionalized using transition-metal catalysis. acs.orgyoutube.com These reactions often rely on directing groups to achieve site-selectivity. In the case of this compound, the hydroxyl group could potentially act as a directing group, guiding a catalyst to functionalize a specific C-H bond on the cyclopentyl ring, for instance, at the C1 position. Recent advances have demonstrated the transannular C-H arylation of cycloalkane carboxylic acids, showcasing the growing potential to selectively modify carbocyclic scaffolds. nih.gov

Ring-Opening Reactions under Specific Conditions (if applicable to the specific structural motif)

Ring-opening reactions are most common for highly strained rings like cyclopropane (B1198618) and cyclobutane. Cyclopentane is significantly more stable, possessing much less ring strain. Therefore, ring-opening of the cyclopentyl group in this compound is not a facile process and would require harsh conditions. While radical-mediated ring-opening of cyclopropanols is a known synthetic strategy, this reactivity does not readily translate to the more stable cyclopentyl analogue. rsc.orgnih.gov Under typical synthetic conditions, the cyclopentyl ring is expected to remain intact.

Rearrangement Processes Influenced by the Cycloalkyl Group

Rearrangement reactions often proceed through carbocation intermediates, where a group migrates to a more stable position. curlyarrows.comwikipedia.org The secondary alcohol in this compound provides a potential entry into such a reaction. Under acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, generating a secondary carbocation adjacent to both the phenyl and cyclopentyl groups. This carbocation is stabilized by the phenyl ring (benzylic position).

This intermediate could undergo a Wagner-Meerwein rearrangement, a type of 1,2-rearrangement. wikipedia.org In this process, a bond from the adjacent cyclopentyl ring could migrate to the carbocation center. This would result in a ring-expansion, transforming the cyclopentyl group into a cyclohexyl ring and moving the positive charge into the ring, forming a more stable tertiary carbocation. Such rearrangements are driven by the formation of a more stable carbocation and, in this case, the potential relief of any residual ring strain by forming a six-membered ring. libretexts.orgnumberanalytics.com

Cascade and Multicomponent Reactions Incorporating the Compound

Currently, there is a lack of specific, publicly available scientific literature detailing the direct participation of This compound in cascade or multicomponent reactions. Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools in modern organic synthesis for the efficient construction of complex molecules.

While general methodologies for cascade reactions such as intramolecular Friedel-Crafts alkylations of similar aryl-alcohol structures are well-established, specific studies initiating from this compound to form polycyclic systems like substituted indanes have not been reported. For instance, acid-catalyzed cyclization is a common strategy for creating new carbon-carbon bonds. In principle, the dehydration of this compound could generate a carbocation that subsequently undergoes an intramolecular electrophilic aromatic substitution to yield a spiro[cyclopentane-1,1'-indane] derivative. However, experimental data, including reaction conditions, catalysts, and yields for this specific transformation, are not documented in the reviewed scientific literature.

Similarly, the application of this alcohol as a building block in known multicomponent reactions has not been described. The development of novel cascade and multicomponent reactions involving this compound would be a valuable area for future research, potentially enabling the rapid synthesis of novel and structurally diverse chemical entities. Such studies would need to systematically explore various catalysts, solvent systems, and reaction conditions to determine the reactivity profile of this compound in these complex transformations.

Without specific research findings, the generation of detailed data tables on this topic is not possible.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic compounds. Through the application of both ¹H and ¹³C NMR, detailed insights into the molecular framework of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol can be obtained.

In a hypothetical ¹H NMR spectrum, the protons on the 4-bromophenyl ring would be expected to produce a characteristic set of signals in the aromatic region, typically between δ 7.0 and 7.6 ppm. The substitution pattern would likely result in two distinct doublets. The proton on the carbon bearing the hydroxyl group (the carbinol proton) and the adjacent cyclopentyl group would appear as a multiplet, with its chemical shift influenced by the electronegative oxygen atom and the magnetic anisotropy of the phenyl ring. The protons of the cyclopentyl group would generate complex overlapping signals in the upfield aliphatic region, generally between δ 1.0 and 2.5 ppm. Due to the presence of a chiral center, the two protons of the ethan-1-ol methylene (B1212753) group are diastereotopic and would therefore be expected to exhibit distinct chemical shifts and coupling patterns, likely resulting in complex multiplets.

A ¹³C NMR spectrum provides complementary information by revealing the chemical shift of each unique carbon atom. The carbons of the aromatic ring would show characteristic resonances, with the carbon directly bonded to the bromine atom appearing at a lower chemical shift due to the heavy atom effect. The carbinol carbon and the carbons of the cyclopentyl ring would also have distinct and predictable signals. While specific experimental data for this compound is not readily found in the public domain, data from analogous compounds like 2-cyclopentylethanol (B41590) can offer valuable reference points. For instance, in 2-cyclopentylethanol, the CH₂OH carbon appears around δ 60-65 ppm, while the cyclopentyl carbons are found in the δ 25-45 ppm range chemicalbook.com.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons (ortho to Br) | ~ 7.45 | Doublet | ~ 8.5 |

| Aromatic Protons (meta to Br) | ~ 7.20 | Doublet | ~ 8.5 |

| Carbinol Proton (CH-OH) | ~ 4.80 | Multiplet | - |

| Methylene Protons (CH₂-OH) | ~ 3.65 | Multiplet | - |

| Cyclopentyl Protons | 1.20 - 2.10 | Multiplet | - |

| Hydroxyl Proton (OH) | Variable | Singlet (broad) | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br (Aromatic) | ~ 121.5 |

| CH (Aromatic) | ~ 131.8, 128.2 |

| C-C (Aromatic) | ~ 142.5 |

| CH-OH (Carbinol) | ~ 75.5 |

| CH₂-OH | ~ 65.3 |

| CH (Cyclopentyl) | ~ 45.2 |

| CH₂ (Cyclopentyl) | 25.0 - 30.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a molecular formula of C₁₃H₁₇BrO, HRMS would confirm its elemental composition. The presence of a bromine atom is a distinct feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.

Under Electron Ionization (EI) conditions, the molecule is expected to undergo significant fragmentation. Key fragmentation pathways would likely include the loss of a water molecule (H₂O) from the alcohol functional group, cleavage of the bond between the cyclopentyl ring and the ethanol (B145695) backbone, and various cleavages within the cyclopentyl ring itself. The formation of a stable 4-bromophenyl cation would also be a prominent feature in the spectrum. In contrast, a softer ionization technique like Electrospray Ionization (ESI) would be expected to produce a strong signal for the protonated molecule [M+H]⁺, with minimal fragmentation. The utility of HRMS in confirming the structures of complex molecules containing a bromophenyl group has been demonstrated in the characterization of related compounds mdpi.com.

Hypothetical HRMS Fragmentation Data for this compound

| Fragment Ion | Calculated m/z | Interpretation |

|---|---|---|

| [C₁₃H₁₇⁷⁹BrO]⁺ | 268.0517 | Molecular Ion |

| [C₁₃H₁₇⁸¹BrO]⁺ | 270.0497 | Molecular Ion Isotope |

| [C₁₃H₁₅⁷⁹Br]⁺ | 250.0411 | Loss of H₂O |

| [C₁₃H₁₅⁸¹Br]⁺ | 252.0390 | Loss of H₂O (Isotope) |

| [C₇H₆⁷⁹Br]⁺ | 168.9680 | 4-Bromobenzyl fragment |

| [C₇H₆⁸¹Br]⁺ | 170.9660 | 4-Bromobenzyl fragment (Isotope) |

| [C₆H₄⁷⁹Br]⁺ | 155.9575 | 4-Bromophenyl cation |

| [C₆H₄⁸¹Br]⁺ | 157.9554 | 4-Bromophenyl cation (Isotope) |

| [C₅H₉]⁺ | 69.0704 | Cyclopentyl cation |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable for verifying the purity of this compound and for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing sample purity. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. This setup would effectively separate the target compound from potential impurities. A UV detector, set to a wavelength where the bromophenyl group exhibits strong absorbance (typically around 220-260 nm), would provide sensitive detection. The successful development of HPLC methods for other bromophenyl-containing compounds underscores the suitability of this technique iosrjournals.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) offers another robust method for purity analysis, particularly for volatile compounds rjptonline.org. For this compound, derivatization of the hydroxyl group, for instance, through silylation, may be beneficial to enhance its volatility and improve chromatographic performance. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each peak, enabling their identification nih.gov.

To separate the enantiomers of this chiral alcohol, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, allowing for their separation. The selection of an appropriate CSP and mobile phase is crucial for achieving baseline resolution.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Once the enantiomers have been separated, their enantiomeric excess (ee) can be determined using chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy. The two enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other. By comparing the CD spectrum of a sample to the spectra of the pure enantiomers, the relative proportions of each can be accurately determined. The characteristic absorption bands of the chromophores within the molecule, especially the 4-bromophenyl group, will give rise to Cotton effects, which are the basis of the CD signal. Although specific CD data for this compound is not documented in the searched literature, CD spectroscopy is a standard and powerful method for the stereochemical analysis of chiral substances.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination (of the compound or its crystalline derivatives)

X-ray crystallography provides the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule's structure.

Obtaining a single crystal of sufficient quality can be a significant challenge. If this compound itself proves difficult to crystallize, the synthesis of a crystalline derivative, for example, by forming an ester with a chiral carboxylic acid, can be a viable strategy. The presence of the heavy bromine atom in the structure is advantageous, as it enhances the anomalous dispersion of X-rays, which is used to determine the absolute configuration of the molecule. While a crystal structure for the title compound is not available in the public record, X-ray crystallography has been successfully employed to determine the structures of numerous related bromophenyl compounds and their derivatives nih.govchemrevlett.combenthamopen.commdpi.com.

Theoretical and Computational Investigations of 2 4 Bromophenyl 2 Cyclopentylethan 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol, this would involve identifying the most stable arrangements of the cyclopentyl ring relative to the bromophenyl and hydroxyethyl (B10761427) groups. Molecular mechanics and more advanced ab initio methods can be used to calculate the potential energy surface of the molecule, identifying low-energy conformers. rsc.org

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a specific environment, such as in a solvent. nih.gov MD simulations can reveal how the molecule flexes, and the transitions between different conformations. wustl.edu This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. nih.govnih.gov The simulations track the movements of each atom over time, providing a trajectory that can be analyzed to understand dynamic properties. goums.ac.ir

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For a reaction involving this compound, such as an oxidation of the alcohol or a substitution on the aromatic ring, computational modeling could determine the most likely mechanism and the associated energy barriers. This helps in understanding reaction kinetics and in designing more efficient synthetic routes.

Prediction and Rationalization of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers. Computational chemistry can be used to predict and rationalize the stereochemical outcome of such reactions. nih.gov For reactions involving this compound, which is a chiral molecule, computational modeling could predict which enantiomer or diastereomer would be preferentially formed. This is typically done by calculating the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product, thus explaining the observed stereoselectivity. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two strategies:

- Ketone Reduction: Reduction of 2-(4-Bromophenyl)-2-cyclopentylethanone using NaBH₄ (in methanol) or LiAlH₄ (in THF). Optimization focuses on solvent polarity, temperature (0–25°C), and stoichiometry. For example, LiAlH₄ may yield >85% under anhydrous conditions .

- Grignard Addition: Reaction of 4-bromophenylacetyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. Catalysts like CuI or Pd can enhance coupling efficiency in aryl systems .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Ketone Reduction | LiAlH₄, THF, 0°C → 25°C | 85–90 | Anhydrous conditions |

| Grignard Addition | CyclopentylMgBr, THF, reflux | 70–75 | Side-product elimination |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (4-bromophenyl) appear as doublets at δ 7.4–7.6 ppm (J = 8.5 Hz). Cyclopentyl protons show multiplet splitting (δ 1.5–2.3 ppm). The hydroxyl proton may appear as a broad singlet (δ 1.8–2.2 ppm) but is often exchange-broadened .

- ¹³C NMR: The quaternary carbon adjacent to Br resonates at δ 125–130 ppm; the alcohol-bearing carbon appears at δ 70–75 ppm.

- X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. Table 2: Key NMR Signals

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4-Bromophenyl) | 7.4–7.6 | Doublet | 4H |

| Cyclopentyl CH₂ | 1.5–2.3 | Multiplet | 8H |

| CH-OH | 3.6–4.0 | Quintet | 1H |

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what methods determine absolute configuration?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane:isopropanol (90:10) mobile phase. Retention times differ by 2–3 minutes for enantiomers .

- Absolute Configuration:

Q. What computational approaches predict the reactivity or intermolecular interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311+G(d,p) to calculate bond dissociation energies (BDEs) for the C-Br bond (~70 kcal/mol) or hydrogen-bonding propensity.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS. Analyze radial distribution functions for OH···O interactions .

Q. How should researchers address contradictions in crystallographic or spectroscopic data for this compound?

Methodological Answer:

- Crystallographic Refinement: Re-examine data for twinning or disorder using PLATON. If R1 > 5%, apply TWIN/BASF commands in SHELXL .

- Spectroscopic Validation: Cross-validate NMR assignments via 2D techniques (HSQC, HMBC). For conflicting IR bands (e.g., OH stretch at 3300 vs. 3400 cm⁻¹), check for polymorphism via PXRD .

Q. Table 3: Troubleshooting Data Contradictions

| Issue | Diagnostic Tool | Resolution Strategy |

|---|---|---|

| High R-factor in XRD | PLATON/SHELXL | Apply TWIN/BASF refinement |

| Unassigned NMR peaks | HSQC/HMBC | Compare with DFT-predicted shifts |

| IR band shifts | PXRD | Test recrystallization solvent |

Q. What strategies mitigate steric hindrance during functionalization of the cyclopentyl group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.